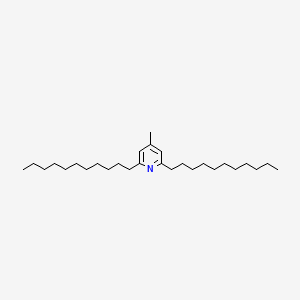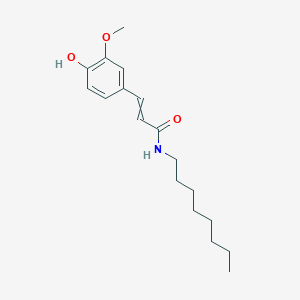
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide is a synthetic organic compound that belongs to the class of hydroxycinnamic acid derivatives. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an octylamide group attached to a phenylpropene backbone. It is known for its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and octylamine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with octylamine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted phenylpropene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant properties and is studied for its potential to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents and polymer additives.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide is unique due to the presence of the octylamide group, which enhances its lipophilicity and potentially improves its bioavailability and cellular uptake compared to other similar compounds.
Eigenschaften
CAS-Nummer |
182817-99-8 |
|---|---|
Molekularformel |
C18H27NO3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide |
InChI |
InChI=1S/C18H27NO3/c1-3-4-5-6-7-8-13-19-18(21)12-10-15-9-11-16(20)17(14-15)22-2/h9-12,14,20H,3-8,13H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CNZGHLAXLFAZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



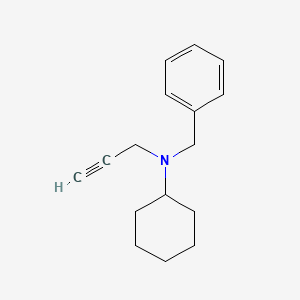
![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
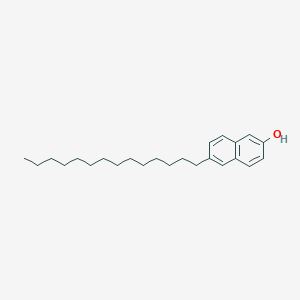
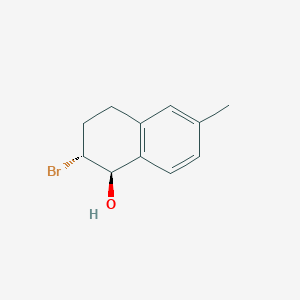
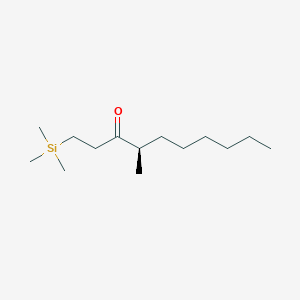
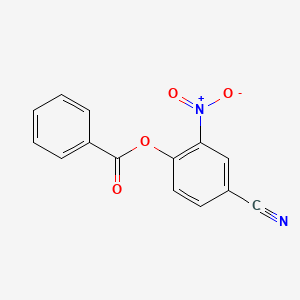
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
